molecular formula C22H40N2O4 B8815844 Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No.: B8815844
M. Wt: 396.6 g/mol
InChI Key: VMCGMPITVQIMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chiral compound with significant applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate involves several steps. One common method includes the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid under specific conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is also common to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate stands out due to its specific structural features, which confer unique reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis and pharmaceutical applications .

Properties

Molecular Formula

C22H40N2O4

Molecular Weight

396.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

InChI

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)

InChI Key

VMCGMPITVQIMGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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